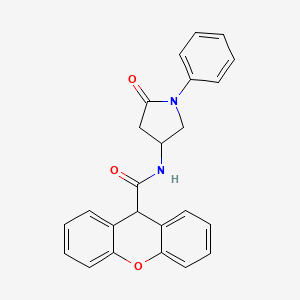

![molecular formula C22H24N4O5 B2981766 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate CAS No. 1351633-88-9](/img/structure/B2981766.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate, also known as BI 1356, is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a ubiquitous enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a key role in glucose homeostasis. BI 1356 is a potential treatment for type 2 diabetes mellitus (T2DM) as it enhances the action of endogenous incretin hormones, thereby increasing insulin secretion and reducing glucagon secretion.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone Oxalate Applications

Antiviral Activity: The benzimidazole nucleus is a significant pharmacophore in drug discovery, often serving as a bioisostere for naturally occurring nucleotides. Compounds containing the benzimidazole nucleus, such as (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate, have demonstrated a range of pharmacological activities, including antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antitumor Properties: Benzimidazole derivatives are known for their antitumor effects . They can interact with various proteins and enzymes, which may lead to the inhibition of cancer cell growth and proliferation . Research into the specific antitumor applications of this compound could yield promising results for oncology therapeutics.

Antihypertensive Uses: The structural similarity of benzimidazole derivatives to nucleotides allows them to modulate biological pathways effectively. This includes potential antihypertensive applications , where they may act on specific receptors or enzymes involved in blood pressure regulation .

Proton Pump Inhibition: Benzimidazole compounds have been extensively used as proton pump inhibitors (PPIs). They can reduce stomach acid production by inhibiting the H+/K+ ATPase enzyme, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Anthelmintic Activity: These compounds also exhibit anthelmintic activity , which means they can be used to treat parasitic worm infestations. Their mode of action typically involves disrupting the energy metabolism of the parasites, leading to their elimination .

Antimicrobial and Anti-inflammatory Effects: The benzimidazole core is effective against a broad spectrum of microbes, showcasing antimicrobial activity . Additionally, they possess anti-inflammatory properties , making them useful in the treatment of various inflammatory disorders .

Enzymatic Inhibition: Benzimidazole derivatives can act as enzymatic inhibitors , targeting specific enzymes that are crucial in disease pathogenesis. This application is particularly relevant in the design of drugs for diseases where enzyme malfunction or overactivity is a known factor .

Coordination Chemistry and Metal Complex Formation: The flexibility of benzimidazole derivatives to donate nitrogen and sulfur atoms allows them to form a variety of metal complexes. This property is exploited in coordination chemistry , where these compounds can be used to synthesize metal-based drugs with enhanced biological activities .

Mecanismo De Acción

Target of Action

The compound, also known as [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-methylphenyl)methanone;oxalic acid, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them a significant pharmacophore in drug discovery . .

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on their specific structure and the targets they interact with . Some benzimidazole derivatives have been found to inhibit the growth of certain bacterial strains , while others have shown inhibitory activity against specific enzymes

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . For instance, some benzimidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. Some benzimidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines , while others have shown activity against fast-growing bacterial strains . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the reaction conditions can affect the synthesis of benzimidazole derivatives . .

Propiedades

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-methylphenyl)methanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.C2H2O4/c1-15-6-2-3-7-16(15)20(25)24-12-10-23(11-13-24)14-19-21-17-8-4-5-9-18(17)22-19;3-1(4)2(5)6/h2-9H,10-14H2,1H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMUZJFWWNRLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

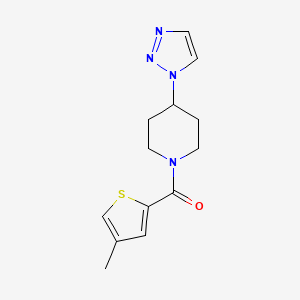

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

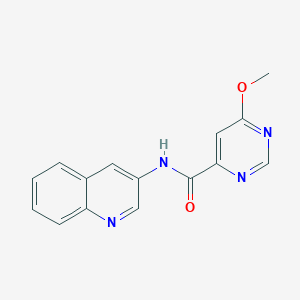

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)

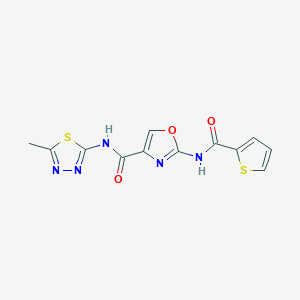

![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2981693.png)

![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2981697.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2981700.png)

![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)